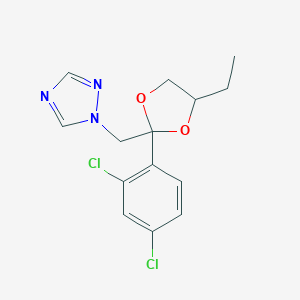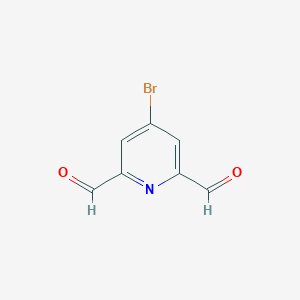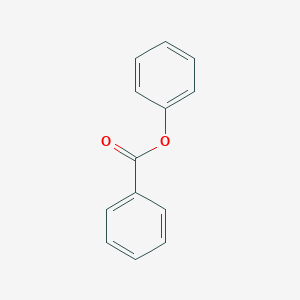
Probenazol
Übersicht
Beschreibung
Probenazole, chemically known as 3-allyloxy-1,2-benzisothiazole-1,1-dioxide, is a plant defense activator widely used in agriculture. It was developed by Meiji Seika Kaisha Ltd. and has been extensively used in Japan since 1975 to control rice blast, a significant fungal disease affecting rice crops . Probenazole is known for its ability to induce systemic acquired resistance in plants, making them more resistant to various pathogens .
Wissenschaftliche Forschungsanwendungen
Probenazole is extensively used in agricultural research to study plant defense mechanisms. It is a valuable tool for understanding systemic acquired resistance in plants and has been used to protect crops from various fungal and bacterial diseases . Additionally, probenazole’s ability to induce resistance in plants makes it a crucial component in sustainable agriculture practices .
Wirkmechanismus
Target of Action
Probenazole (PBZ) is a highly effective chemical inducer of systemic-acquired resistance (SAR) in plants . It primarily targets the salicylic acid (SA) pathway in plants . SA is a key signaling molecule in plant defense against pathogens .
Mode of Action
Probenazole induces SAR through enhanced accumulation of salicylic acid (SA) . It stimulates a site upstream of the point of accumulation of SA in the SAR-signaling pathway . This interaction results in the activation of plant defense systems .
Biochemical Pathways
Probenazole affects the biochemical pathways related to the synthesis of SA. Plants synthesize SA via two pathways: one that uses phenylalanine as a substrate and another that involves isochorismate . Probenazole exposure significantly improves the accumulation of SA and increases the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway . In contrast, the activity of phenylalanine ammonia lyase (PAL), a key enzyme in the phenylalanine pathway, is down-regulated by probenazole treatment .
Pharmacokinetics
It’s known that probenazole is applied to plants and it interacts with the plant’s biochemical pathways to exert its effects .
Result of Action
The result of probenazole’s action is the activation of plant defense systems, which helps plants fight off pathogens . It leads to a significant change in the metabolic profile of rice seedlings, affecting 54 metabolites . Key metabolites related to plant resistance, such as salicylic acid, γ-aminobutyrate, and shikimate, are significantly up-regulated .
Action Environment
It’s known that environmental factors can affect the physiological condition of the plant, which in turn can influence the plant’s response to pathogens and the effectiveness of probenazole .
Biochemische Analyse
Biochemical Properties
Probenazole plays a crucial role in biochemical reactions by inducing the accumulation of salicylic acid (SA) in plants. This compound interacts with various enzymes and proteins involved in the SA biosynthesis pathway. Specifically, probenazole enhances the activity of isochorismate synthase (ICS), a key enzyme in the isochorismate pathway for SA production. In contrast, it down-regulates the activity of phenylalanine ammonia lyase (PAL), which is involved in the phenylalanine pathway . These interactions lead to an increased accumulation of SA, which is essential for the activation of SAR in plants .
Cellular Effects
Probenazole has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In probenazole-treated plants, there is an up-regulation of defense-related genes and an increase in the production of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These changes enhance the plant’s ability to resist pathogen attacks by strengthening its defense mechanisms .
Molecular Mechanism
The molecular mechanism of probenazole involves its ability to induce systemic acquired resistance (SAR) in plants. Probenazole enhances the accumulation of salicylic acid (SA) by increasing the activity of isochorismate synthase (ICS) and decreasing the activity of phenylalanine ammonia lyase (PAL) . This leads to the activation of SAR, which involves the up-regulation of defense-related genes and the production of defense-related metabolites . Additionally, probenazole has been shown to induce the expression of a probenazole-inducible gene (PBZ1) in rice, which encodes a protein involved in disease resistance .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of probenazole change over time. Probenazole is stable and effective in inducing systemic acquired resistance (SAR) in plants for an extended period. Studies have shown that probenazole-treated plants exhibit increased levels of salicylic acid (SA) and enhanced defense responses over time
Metabolic Pathways
Probenazole is involved in the metabolic pathways related to salicylic acid (SA) biosynthesis. It enhances the activity of isochorismate synthase (ICS), leading to increased production of SA via the isochorismate pathway . This results in the up-regulation of defense-related metabolites such as salicylic acid, γ-aminobutyrate, and shikimate . These metabolic changes contribute to the activation of systemic acquired resistance (SAR) in plants .
Transport and Distribution
Probenazole is transported and distributed within plant cells and tissues. It interacts with transporters and binding proteins that facilitate its movement and accumulation in specific cellular compartments. The transport and distribution of probenazole are essential for its effectiveness in inducing systemic acquired resistance (SAR) in plants .
Subcellular Localization
The subcellular localization of probenazole is crucial for its activity and function. Probenazole is localized in various cellular compartments, including the cytoplasm and nucleus. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The subcellular localization of probenazole plays a significant role in its ability to induce systemic acquired resistance (SAR) and enhance plant defense mechanisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Probenazole can be synthesized using saccharin as the initial raw material. The process involves chlorination with thionyl chloride in 1,4-dioxane to obtain a chloride intermediate. This intermediate undergoes a substitution reaction with the sodium or potassium salt of allyl alcohol to produce probenazole . The reaction conditions typically involve controlling the temperature between 20-30°C for about 2 hours .
Industrial Production Methods: The industrial production of probenazole follows a similar synthetic route but is optimized for higher yield and purity. The process includes steps such as centrifugal desalination, cooling, and recrystallization to obtain high-purity probenazole. This method is advantageous due to its simplicity, high yield, and environmental friendliness .
Analyse Chemischer Reaktionen
Types of Reactions: Probenazole primarily undergoes substitution reactions during its synthesis. It does not exhibit direct bactericidal activity but induces plant defense mechanisms .
Common Reagents and Conditions:
Chlorination: Thionyl chloride in 1,4-dioxane.
Substitution: Sodium or potassium salt of allyl alcohol in xylene, controlled at 20-30°C
Major Products: The primary product of these reactions is probenazole itself, which is obtained in high purity through recrystallization .
Vergleich Mit ähnlichen Verbindungen
Probenazole is unique in its ability to induce systemic acquired resistance without direct bactericidal activity. Similar compounds include:
Benzo (1,2,3) thiadiazole-7-carbothioic acid S-methyl ester (BTH): Another inducer of systemic acquired resistance.
Methyl-2,6-dichloroisonicotinic acid (INA): Known for enhancing disease resistance in plants.
Saccharin: A metabolite of probenazole that also induces systemic acquired resistance.
Probenazole stands out due to its long history of use and effectiveness in controlling rice blast and other plant diseases .
Eigenschaften
IUPAC Name |
3-prop-2-enoxy-1,2-benzothiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-2-7-14-10-8-5-3-4-6-9(8)15(12,13)11-10/h2-6H,1,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHHIPMZEDGBUCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NS(=O)(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7058048 | |
| Record name | Probenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27605-76-1 | |
| Record name | Probenazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27605-76-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Probenazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027605761 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Probenazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7058048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-Benzisothiazole, 3-(2-propen-1-yloxy)-, 1,1-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROBENAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FGB5BLX49H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does probenazole interact with plants to induce disease resistance?
A1: Probenazole doesn't directly target pathogens but instead primes the plant's immune system for a faster and stronger defense response. This systemic acquired resistance (SAR) is effective against a broad spectrum of pathogens, including fungi and bacteria. [, ]
Q2: What are the key signaling molecules involved in probenazole-induced resistance?
A2: Research indicates that salicylic acid (SA) plays a crucial role in probenazole-induced resistance. Probenazole application leads to SA accumulation in plants, triggering downstream defense responses. []
Q3: Is salicylic acid the only signaling pathway activated by probenazole?
A3: While SA is central, studies suggest that probenazole might also interact with other signaling pathways, including those involving jasmonic acid (JA) and ethylene, contributing to a multifaceted defense response. []
Q4: Does probenazole's effectiveness depend on the plant's developmental stage?
A4: Yes, research shows that probenazole-induced resistance, mediated by SA accumulation, is more pronounced in adult rice plants compared to younger ones. This suggests an age-dependent aspect of probenazole's mode of action. []
Q5: What are the downstream effects of probenazole treatment in plants?
A5: Probenazole application leads to the increased expression of pathogenesis-related (PR) genes, which encode proteins with antimicrobial properties, contributing to enhanced disease resistance. [] Additionally, probenazole treatment can increase the activity of enzymes involved in lignin biosynthesis, such as peroxidase, polyphenoloxidase, phenylalanine ammonia-lyase, and tyrosine ammonia-lyase, contributing to the formation of physical barriers against pathogens. [, ]
Q6: Can probenazole induce resistance against viral pathogens?
A6: Yes, studies show that probenazole treatment can enhance resistance against tobacco mosaic virus (TMV) in tobacco plants. This suggests a broader spectrum of disease resistance induced by probenazole, extending beyond fungal and bacterial pathogens. [, ]
Q7: What is the molecular formula and weight of probenazole?
A7: Probenazole's molecular formula is C10H9NO3S, and its molecular weight is 223.25 g/mol.
Q8: Is there any available spectroscopic data for probenazole?
A8: While the provided research doesn't delve into detailed spectroscopic data, analytical methods like gas chromatography (GC) are commonly employed to characterize and quantify probenazole. [, ]
Q9: What is known about the stability of probenazole under various environmental conditions?
A9: Studies have investigated probenazole's stability in different settings. In rice plants, it exhibits a half-life of 2.4 days, while in soil, its half-life is shorter at 0.8 days. []
Q10: How does sunlight affect the degradation of probenazole?
A10: Research indicates that solar irradiation, in the presence of a photocatalyst like titanium dioxide (TiO2) and hydrogen peroxide (H2O2), can effectively decompose probenazole in water. []
Q11: Are there any specific concerns regarding probenazole's compatibility with other agricultural chemicals?
A11: While the provided research doesn't focus on specific compatibility issues, it's always crucial to consult compatibility charts and guidelines provided by manufacturers before mixing probenazole with other agrochemicals.
Q12: Has research investigated the relationship between probenazole's structure and its biological activity?
A12: While specific SAR studies aren't extensively detailed in the provided research, it's known that probenazole's metabolite, 1,2-benzisothiazole-3(2H)-one 1,1-dioxide (BIT), also exhibits plant defense activation properties. This suggests that structural modifications can influence probenazole's biological activity. []
Q13: What is known about the safety profile of probenazole for humans and the environment?
A14: While probenazole is generally considered safe for agricultural use, potential risks associated with worker exposure have been investigated. Studies suggest that re-entry intervals longer than 48 hours after application might be necessary to minimize exposure risk. []
Q14: Are there any known cases of occupational health issues related to probenazole exposure?
A15: Yes, there have been reports of occupational contact dermatitis caused by probenazole exposure in agricultural chemical factories, highlighting the importance of proper handling and safety measures. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















